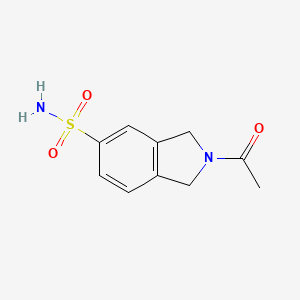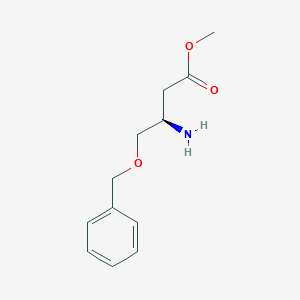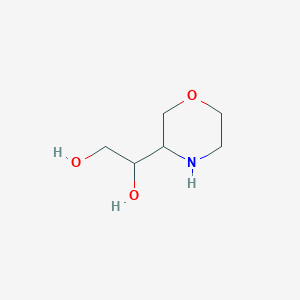
2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride is a chemical compound with the molecular formula C10H12Cl2N2O.2HCl and a molecular weight of 320.04 g/mol . It is a derivative of phenol and piperazine, characterized by the presence of two chlorine atoms at the 2 and 6 positions of the phenol ring and a piperazine moiety at the 4 position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine moiety.
Substitution: The chlorine atoms at the 2 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with GABA receptors, potentially causing hyperpolarization of nerve endings and resulting in various physiological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride can be compared with other similar compounds such as:
4-(Piperazin-1-yl)phenol: Lacks the chlorine atoms at the 2 and 6 positions, which may result in different chemical and biological properties.
2-(Piperazin-1-yl)phenol: Similar structure but with the piperazine moiety at the 2 position instead of the 4 position, leading to different reactivity and applications.
The presence of chlorine atoms in this compound makes it unique and may contribute to its specific chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C10H14Cl4N2O |
|---|---|
Molekulargewicht |
320.0 g/mol |
IUPAC-Name |
2,6-dichloro-4-piperazin-1-ylphenol;dihydrochloride |
InChI |
InChI=1S/C10H12Cl2N2O.2ClH/c11-8-5-7(6-9(12)10(8)15)14-3-1-13-2-4-14;;/h5-6,13,15H,1-4H2;2*1H |
InChI-Schlüssel |
RBXGPLJTXUWEAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC(=C(C(=C2)Cl)O)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13616554.png)









![1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylicacid](/img/structure/B13616612.png)

![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)
![2-(Benzo[b]thiophen-3-yl)azetidine](/img/structure/B13616648.png)
